![molecular formula C26H24N4O3 B2530583 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-87-5](/img/no-structure.png)

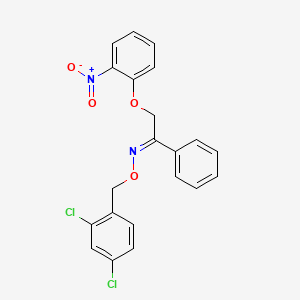

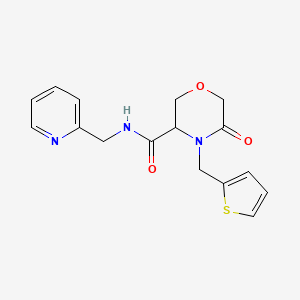

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one, which is a heterocyclic compound. This class of compounds has been studied for various biological activities, including inhibition of phosphodiesterase 5 (PDE5) and antitumor properties against lung cancer cells .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave-assisted, solvent-free conditions . The structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectroscopy, and sometimes by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to the compound's biological activity. X-ray diffraction analysis can provide detailed insights into the crystal structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the presence of substituents on the aromatic rings and the heterocyclic core. These compounds can undergo various chemical transformations, including cyclization, chlorination, and condensation reactions, to yield a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds and can be studied using techniques like polarography and high-performance liquid chromatography . The electronic spectra can also provide information on the acid-base equilibria and the course of electrode processes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Novel Synthesis Approaches

Research efforts have led to the development of novel synthetic pathways for derivatives of pyrazolo and oxazole compounds. For instance, Xiao et al. (2008) explored the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming at potential applications such as A2A adenosine receptor antagonists or lead compounds for pesticides. These synthesis strategies offer a basis for creating complex molecules with specific biological or chemical properties (Xiao et al., 2008).

Structural Characterization and Properties

The structural and electronic properties of related compounds have been characterized using various analytical methods. Şahin et al. (2011) conducted a study on the crystal structures and DFT studies of benzoxazoline and pyrazole derivatives, providing valuable insights into their molecular geometries and electrostatic potential maps. Such detailed analyses are crucial for understanding the reactivity and potential applications of these compounds (Şahin et al., 2011).

Potential Applications

Antimicrobial and Antifungal Activities

Various studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrazole derivatives. For example, Bektaş et al. (2007) and Hassan et al. (2013) reported the synthesis of triazole and oxadiazole derivatives, respectively, which showed significant antimicrobial properties. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007); (Hassan et al., 2013).

Biological Evaluation for Therapeutic Applications

The biological evaluation of pyrazole-based compounds has also been a focus of research, with studies investigating their potential as therapeutic agents. Vaddiraju et al. (2022) synthesized novel pyrazole derivatives with anti-diabetic activity, demonstrating the therapeutic potential of these compounds in managing diabetes (Vaddiraju et al., 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from p-toluidine and ethyl acetoacetate. The second intermediate is 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole, which is synthesized from 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl acetoacetate", "4-ethoxybenzaldehyde", "2-amino-5-methyl oxazole", "formaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Mix p-toluidine and ethyl acetoacetate in ethanol and heat under reflux for 4 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 2: Synthesis of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole", "a. Mix 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde in ethanol and heat under reflux for 6 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 3: Coupling of the two intermediates", "a. Mix the two intermediates in ethanol and add a catalytic amount of piperidine.", "b. Heat the reaction mixture under reflux for 8 hours.", "c. Cool the reaction mixture and collect the precipitate by filtration.", "d. Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product." ] } | |

CAS-Nummer |

1358921-87-5 |

Molekularformel |

C26H24N4O3 |

Molekulargewicht |

440.503 |

IUPAC-Name |

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3 |

InChI-Schlüssel |

MXZYEWWFSKECDR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)